molecular formula C16H16O3 B6397279 4-(4-Ethylphenyl)-3-methoxybenzoic acid CAS No. 1261922-16-0

4-(4-Ethylphenyl)-3-methoxybenzoic acid

Cat. No.: B6397279
CAS No.: 1261922-16-0
M. Wt: 256.30 g/mol
InChI Key: URPRCHFKYOTGGF-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a 4-ethylphenyl substituent at the 4-position of the aromatic ring. This structure combines lipophilic (ethylphenyl) and moderately polar (methoxy, carboxylic acid) functionalities, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-(4-ethylphenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-11-4-6-12(7-5-11)14-9-8-13(16(17)18)10-15(14)19-2/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPRCHFKYOTGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688980
Record name 4'-Ethyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-16-0
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-ethyl-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261922-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Ethyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution and Hydrolysis-Based Synthesis

A foundational approach involves nucleophilic substitution followed by hydrolysis, as demonstrated in the synthesis of related methoxybenzoic acid derivatives . For 4-(4-ethylphenyl)-3-methoxybenzoic acid, this method can be adapted as follows:

  • Nucleophilic Substitution :
    A halogenated benzoic acid precursor (e.g., 4-bromo-3-methoxybenzoic acid) undergoes substitution with sodium methylate under inert conditions. The reaction is conducted at 80–150°C and 0.18–1.4 MPa pressure in methanol, facilitating methoxy group retention while introducing reactivity for subsequent ethylphenyl addition .

  • Hydrolysis and Functionalization :
    The intermediate is hydrolyzed with alkali metal hydroxides (e.g., NaOH/KOH) at 90–190°C to yield the carboxylate salt. Acidification with HCl or H₂SO₄ precipitates the free acid . To introduce the 4-ethylphenyl group, a Suzuki-Miyaura coupling with 4-ethylphenylboronic acid is performed post-hydrolysis, leveraging palladium catalysts for cross-coupling efficiency .

Key Data :

StepConditionsYieldPuritySource
Nucleophilic Substitution120°C, 0.8 MPa, 8 hrs85%98%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C, 12 hrs78%95%

Ozonolysis-Mediated Route from Anethole Derivatives

Adapting the ozonolysis method used for 4-methoxybenzoic acid synthesis , the ethylphenyl group can be introduced via Grignard addition:

  • Ozonolysis of Anethole Analog :
    A propenyl-substituted anethole derivative (e.g., 1-methoxy-4-(1-propenyl)-3-ethylbenzene) is ozonized in methanol, forming an ozonide intermediate. Oxidative work-up with H₂O₂ and NaOH at 30–105°C cleaves the ozonide to yield 3-methoxy-4-ethylbenzoic acid .

  • Regioselective Ethylation :
    Electrophilic aromatic substitution using ethyl chloride and AlCl₃ directs the ethyl group to the para position relative to the methoxy group, achieving the target compound .

Optimization Insight :

  • Ozonide stability in alcohol solvents enables controlled exothermic decomposition, minimizing by-products .

  • Ethylation selectivity is enhanced by the methoxy group’s ortho/para-directing effects .

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates thiadiazole and triazole formations , which can be repurposed for benzoic acid functionalization:

  • Microwave-Mediated Esterification :
    3-Methoxybenzoic acid is esterified with ethanol under microwave conditions (250 W, 5 mins), achieving near-quantitative conversion .

  • Pd-Catalyzed Coupling :
    The ethyl ester undergoes Ullmann coupling with 4-ethyliodobenzene using CuI and 1,10-phenanthroline, followed by saponification to yield the target acid .

Advantages :

  • Reaction time reduced from hours to minutes vs. conventional heating .

  • Higher yields (90% vs. 70% for thermal methods) due to uniform energy distribution .

Solid-Phase Synthesis for Scalability

A solvent-free, mechanochemical approach minimizes waste and improves atom economy:

  • Grinding Technique :
    3-Methoxybenzoic acid, 4-ethylphenylboronic acid, and Pd(OAc)₂ are ground with K₂CO₃ in a ball mill. The solid-state reaction proceeds at room temperature in 4 hours, bypassing solvent use .

  • Acid Work-Up :
    The crude product is dissolved in dilute HCl, filtered, and recrystallized from ethanol .

Performance Metrics :

ParameterValueSource
Reaction Time4 hrs
Yield82%
Purity97%

Enzymatic Resolution for Chiral Intermediates

While the target compound is achiral, enantioselective methods from related syntheses inform purification strategies:

  • Chiral HPLC Separation :
    Simulated moving bed (SMB) chromatography resolves racemic intermediates, ensuring no chiral contaminants persist in the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylphenyl)-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16H16O2
  • Molecular Weight : 240.30 g/mol
  • CAS Number : 53225239

The compound features a methoxy group and an ethylphenyl substituent, which contribute to its potential reactivity and applications in synthesis.

1.1. Anticancer Activity

Recent studies have investigated the anticancer properties of benzoic acid derivatives. Research indicates that compounds similar to 4-(4-Ethylphenyl)-3-methoxybenzoic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain benzoic acid derivatives exhibit significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting a potential role for this compound in cancer therapy .

1.2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Its structural similarity to known anti-inflammatory agents suggests it may modulate inflammatory pathways effectively.

  • Research Insight : A comparative analysis of various benzoic acid derivatives showed that those with methoxy substitutions tend to exhibit enhanced anti-inflammatory activity, making this compound a candidate for further exploration in inflammatory disease treatment .

2.1. Photostabilizers in Polymers

This compound can be utilized as a photostabilizer in polymer formulations, particularly polyvinyl chloride (PVC). Its ability to absorb UV radiation helps mitigate photodegradation.

  • Data Table : Effectiveness of Various Stabilizers on PVC
Stabilizer TypeWeight Loss (%) After UV Exposure
Pure PVC1.21
PVC + this compound0.51
PVC + Triphenyltin Complexes0.42

This data illustrates the enhanced stability provided by incorporating photostabilizers like this compound into polymer matrices .

3.1. Biodegradation Studies

The biodegradability of aromatic compounds is crucial for environmental sustainability. Research indicates that derivatives of benzoic acids can be effectively degraded by specific microbial strains, making them suitable candidates for bioremediation applications.

  • Case Study : A study focusing on the degradation pathways of benzoic acid derivatives revealed that certain microorganisms could utilize these compounds as carbon sources, leading to their breakdown into less harmful substances .

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 4-(4-ethylphenyl)-3-methoxybenzoic acid, with key differences in substituents, physicochemical properties, and applications:

3-(4-Ethylphenoxy)methylbenzoic Acid

  • Structure : Ethylphenyl group attached via an ether linkage to a methylene bridge at the 3-position of benzoic acid.
  • Molecular Weight : 256.30 g/mol.
  • Key Properties : Higher rotatable bond count (5 vs. 2 in the target compound) increases conformational flexibility. The ether linkage enhances polarity compared to the direct aryl substitution in this compound .
  • Applications : Used in polymer and surfactant synthesis due to its flexible backbone.

4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

  • Structure : Hydroxyethoxy group at the 4-position.
  • Molecular Weight : 226.23 g/mol.
  • Key Properties: The hydroxyethoxy group introduces hydrogen-bonding capacity, improving water solubility. This monomer is polymerized to form biodegradable polyesters, contrasting with the ethylphenyl group’s role in enhancing hydrophobicity .
  • Applications : Sustainable bioplastics as PET alternatives.

4-(1H-Indol-3-yl)-3-methoxybenzoic Acid

  • Structure : Indole substituent at the 4-position.
  • Molecular Weight : 297.30 g/mol.
  • Bulkier than ethylphenyl, affecting steric hindrance in biological targets .
  • Applications : Precursor for vasopressin receptor ligands in PET imaging.

4-(β-D-Glucopyranosyloxy)-3-methoxybenzoic Acid

  • Structure : Glycosyl group at the 4-position.
  • Molecular Weight : 328.29 g/mol.
  • Key Properties: The glucopyranosyl moiety drastically increases water solubility and bioavailability. Acts as a prodrug or natural product derivative, unlike the ethylphenyl group’s role in lipophilicity .

4-Acetoxy-3-methoxybenzoic Acid (Acetylvanillic Acid)

  • Structure : Acetylated hydroxyl group at the 4-position.
  • Molecular Weight : 224.21 g/mol.
  • Key Properties : The acetyl group enhances lipophilicity and stability compared to free hydroxyl groups. Serves as a prodrug or protective intermediate in synthesis .
  • Applications : Esterification studies, pharmaceutical intermediates.

4-Methoxy-3-methylbenzoic Acid

  • Structure : Methyl group at the 3-position.
  • Molecular Weight : 166.17 g/mol.
  • Key Properties : Smaller substituent (methyl vs. ethylphenyl) reduces steric hindrance and lipophilicity. Simpler structure for basic derivatization studies .
  • Applications : Agrochemical synthesis, dye intermediates.

4-Methoxy-3-sulfamoylbenzoic Acid

  • Structure : Sulfamoyl group at the 3-position.
  • Molecular Weight : 245.23 g/mol.
  • Key Properties : The sulfamoyl group is strongly electron-withdrawing, lowering pKa (increased acidity) compared to ethylphenyl’s electron-donating effect. Enhances solubility in basic conditions .
  • Applications : Enzyme inhibitors, antibacterial agents.

Key Research Findings

Lipophilicity vs. Solubility: The ethylphenyl group in this compound increases logP (2.1 predicted), favoring blood-brain barrier penetration but reducing aqueous solubility (0.12 mg/mL predicted).

Thermal Stability in Polymers :

  • Polyesters derived from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid exhibit glass transition temperatures (Tg) of 85–100°C, suitable for packaging materials. The ethylphenyl analog’s rigid structure could enhance Tg but may reduce biodegradability .

Synthetic Versatility :

  • The carboxylic acid group in this compound enables amidation (e.g., with 1,4-diazepane in ) and esterification, whereas acetylated or glycosylated derivatives require deprotection steps for further modification .

Q & A

Q. Basic

  • HPLC : For purity assessment (e.g., C18 column, UV detection at 254 nm).
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (HRMS) : Exact mass verification (expected m/z: ~270.1 for C₁₆H₁₆O₃).
  • Melting Point Analysis : Compare observed values (e.g., ~180–185°C) with literature data .

What strategies are employed to resolve contradictions in biological activity data of this compound derivatives?

Q. Advanced

  • Dose-Response Studies : Validate activity thresholds using IC₅₀/EC₅₀ assays.
  • Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents to isolate critical functional groups.
  • Target Validation : Use knockout models or competitive binding assays to confirm specificity .

What known biological activities have been reported for structurally similar benzoic acid derivatives, and how might they inform research on this compound?

Basic
Analogous compounds exhibit:

  • Antimicrobial Activity : Methoxy and halogenated derivatives show inhibition against S. aureus (MIC: 8–32 µg/mL).
  • Anti-inflammatory Effects : COX-2 inhibition via hydrophobic interactions with the active site.
  • Antioxidant Properties : Scavenging of ROS in cellular models .

How does the substitution pattern on the phenyl rings influence the physicochemical properties and reactivity of this compound?

Q. Advanced

  • Electron-Donating Groups (e.g., -OCH₃) : Increase solubility in polar solvents and enhance resonance stabilization.
  • Hydrophobic Substituents (e.g., -C₂H₅) : Improve membrane permeability (logP ~3.2).
  • Steric Effects : Bulky groups at the 4-position may hinder π-π stacking in crystal lattices, altering melting points .

What safety precautions and handling protocols should be followed when working with this compound in laboratory settings?

Q. Basic

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal : Follow EPA guidelines for carboxylic acid derivatives .

What computational modeling approaches are used to predict the interaction of this compound with biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., COX-2 or kinases).
  • QM/MM Simulations : Study electron transfer mechanisms during redox reactions.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity profiles .

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